An In-depth Technical Guide to 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry. Its structure, which combines a piperidine ring and a trifluoroacetyl group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The trifluoroacetyl group, with its high electronegativity and metabolic stability, can significantly influence the biological activity and properties of a parent molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, offering a technical resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is essential for its effective use in research and synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₃NO | [2] |
| Molecular Weight | 181.16 g/mol | [3] |
| CAS Number | 866929-67-1 | [4] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 182-184 °C | [4] |
| Melting Point | 62.2 °C | [4] |
| Density | 1.25 g/mL | [4] |
| Flash Point | 61.3 °C | [4] |
| Water Solubility | 0.163 g/L | [4] |
| LogP | 0.984 | [4] |
| pKa (basic) | 9.26 | [4] |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the identification and characterization of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.
¹H NMR (Proton Nuclear Magnetic Resonance):
A patent for the preparation of the oxalate salt of 4-trifluoroacetylpiperidine provides the following ¹H NMR data in D₂O:
-
¹H NMR (300 MHz, D₂O) δ: 3.53 (m, 2H), 3.16 (m, 2H), 2.24-2.05 (m, 3H), 1.95-1.80 (m, 2H)[5]
Note: The chemical shifts are for the oxalate salt in D₂O and may differ for the free base in other solvents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
IR (Infrared) Spectroscopy:
The IR spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the piperidine ring, the C=O bond of the ketone, and the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, the expected molecular ion peak [M]⁺ would be at m/z 181.16.
Synthesis and Reactivity
The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone can be approached through several synthetic strategies, primarily involving the acylation of a protected piperidine derivative.
General Synthetic Approach
A common and effective method for the synthesis of 4-substituted piperidines involves the use of a protecting group on the piperidine nitrogen to prevent side reactions. The trifluoroacetyl group can then be introduced, followed by deprotection.
A potential synthetic pathway for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative experimental protocol based on a patented method for a related compound and general synthetic knowledge.[5]
Step 1: Synthesis of 1,4-bis(trifluoroacetyl)piperidine
-
To a solution of piperidine in a suitable solvent (e.g., dichloromethane), add an excess of trifluoroacetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 1,4-bis(trifluoroacetyl)piperidine.[5]
Step 2: Selective Deprotection
-
Dissolve the 1,4-bis(trifluoroacetyl)piperidine in methanol.
-
Add a mild base, such as potassium carbonate, and stir at room temperature.
-
Monitor the selective removal of the N-trifluoroacetyl group by TLC.
-
Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.[5]
Reactivity Profile
The reactivity of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is characterized by the presence of the secondary amine and the trifluoromethyl ketone.
-
N-Functionalization: The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation. This allows for the straightforward introduction of various substituents at the N-1 position, making it a versatile intermediate for creating a library of compounds.
-
Ketone Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which activates the adjacent carbonyl group towards nucleophilic attack. However, the resulting tetrahedral intermediate is stabilized, which can sometimes hinder subsequent reactions.
-
Stability: The compound is generally stable under normal storage conditions.[6] However, it is important to avoid strong oxidizing agents.[7] The piperidine ring itself is a stable saturated heterocycle.
Applications in Drug Discovery and Development
The unique combination of the piperidine scaffold and the trifluoroacetyl group makes 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone a valuable building block in the design of novel therapeutic agents.
Role as a Pharmacophore
-
Piperidine Moiety: The piperidine ring is a key component in numerous FDA-approved drugs, contributing to improved solubility, reduced toxicity, and favorable interactions with biological targets.[1]
-
Trifluoroacetyl Group: The introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate the acidity of nearby functional groups.
Illustrative Workflow in a Drug Discovery Cascade
The following diagram illustrates how 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone can be utilized in a typical drug discovery workflow.
Workflow illustrating the use of the title compound in drug discovery.
While specific examples of marketed drugs derived directly from this starting material are not prominent in the reviewed literature, its structural motifs are present in a wide range of biologically active compounds, suggesting its potential as a key intermediate in the development of future therapeutics.
Safety and Handling
Proper safety precautions are essential when handling 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its combination of a piperidine ring and a trifluoroacetyl group provides a unique set of properties that can be leveraged to synthesize novel compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and potential applications, serving as a foundational resource for its use in the laboratory. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play a crucial role in the future of drug development.
References
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U.S. Environmental Protection Agency. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]
- Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Retrieved from [Link]
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Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-17. [Link]
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aapptec. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. Retrieved from [Link]
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Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
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ResearchGate. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 73. [Link]
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PubMed. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. Retrieved from [Link]
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